(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-amino-1H-1,2,4-triazol-5-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c8-7-9-5(10-11-7)6(13)12-3-1-2-4-12/h1-4H2,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWVCDVQVZYNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672465 | |
| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921225-14-1 | |
| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies
The synthesis of (5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone primarily involves the formation of an amide bond between the 5-amino-1H-1,2,4-triazole ring and a pyrrolidine-containing acyl moiety. Two main approaches are reported:
- Direct coupling of 5-amino-1H-1,2,4-triazole with pyrrolidine derivatives bearing an acyl chloride or activated carboxylic acid function.
- Cyclocondensation reactions involving appropriate guanidine or carbodiimide intermediates followed by amide formation with pyrrolidine.
Preparation via Carbodiimide-Mediated Coupling
A widely used method for amide bond formation in this class of compounds is the carbodiimide-mediated coupling reaction. This involves reacting 5-amino-1H-1,2,4-triazole with pyrrolidine carboxylic acid derivatives in the presence of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) or Dichloromethane (DCM) |
| Temperature | Room temperature to 50 °C |
| Coupling Agent | DCC or EDC |
| Base | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) |
| Reaction Time | 12–24 hours |
The reaction proceeds via activation of the carboxyl group of the pyrrolidine derivative, facilitating nucleophilic attack by the amino group of the triazole ring, resulting in the amide bond formation.
Cyclocondensation Route via Guanidinophthalimide Intermediates
An alternative synthetic route involves the use of guanidinophthalimide derivatives as key intermediates. This approach includes:
- Reaction of guanidinophthalimide with pyrrolidine under reflux conditions in acetonitrile or ethanol.
- Followed by intramolecular cyclocondensation to form the 1,2,4-triazol-5-amine scaffold functionalized with the pyrrolidinyl methanone moiety.
This method allows for the generation of a series of amide-functionalized 1,2,4-triazol-5-amines, including the target compound.
Representative Experimental Procedure
A representative procedure adapted from recent literature for preparing this compound is as follows:
Starting Materials: 5-amino-1H-1,2,4-triazole and pyrrolidine-1-carboxylic acid or its activated derivative (e.g., acid chloride or ester).
Activation: The carboxylic acid derivative is activated using DCC or EDC in anhydrous DMF under nitrogen atmosphere.
Coupling: 5-amino-1H-1,2,4-triazole is added along with a base such as DIPEA to the activated mixture.
Reaction: The mixture is stirred at room temperature or slightly elevated temperature (up to 50 °C) for 12–24 hours.
Work-up: The reaction mixture is filtered to remove dicyclohexylurea byproduct, concentrated, and purified by flash column chromatography using petroleum ether/ethyl acetate mixtures.
Yield: Typical isolated yields range from 40% to 70%, depending on purification and reaction optimization.
Optimization and Reaction Parameters
Optimization studies reveal that:
- The purity of starting materials, especially carbodiimides, significantly affects the reaction efficiency.
- Use of bases such as DIPEA or DMAP can improve yields and allow lower reaction temperatures.
- Prolonged reaction times or excess amine can reduce yields due to side reactions.
- Flash chromatography purification enhances product purity and yield.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Carbodiimide-mediated coupling | 5-amino-1H-1,2,4-triazole, DCC/EDC, pyrrolidine acid derivative | DMF/DCM | RT–50 °C | 12–24 h | 40–70 | Most common, scalable, moderate yield |
| Cyclocondensation via guanidinophthalimide | Guanidinophthalimide, pyrrolidine, hydrazine hydrate | Acetonitrile/Ethanol | Reflux | 3–16 h | 50–60 | Allows scaffold formation, more steps |
Research Findings and Notes
- The amide bond formation is critical for biological activity, and the choice of coupling agent and conditions affects both yield and purity.
- Microwave-assisted synthesis has been attempted but often results in lower yields for these compounds.
- The introduction of the pyrrolidinyl methanone moiety improves solubility and potential biological interactions.
- The synthetic methods are adaptable for producing various substituted aminotriazoles by changing the amine or acid components.
Chemical Reactions Analysis
Types of Reactions
(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemical Applications
Synthesis and Reactivity
The compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance:
- Oxidation : The compound can be oxidized using agents like hydrogen peroxide to form oxides or hydroxylated derivatives.
- Reduction : Reducing agents such as sodium borohydride can yield reduced amine derivatives.
- Substitution : Nucleophilic substitution reactions allow for the introduction of different functional groups onto the triazole or piperidine moieties.
These properties make it valuable for developing new synthetic pathways in organic chemistry .
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that compounds related to the triazole family exhibit notable biological activities, including antimicrobial and anticancer effects. The specific structure of (5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone may enhance its bioactivity due to the presence of both triazole and piperidine rings. Studies have shown that derivatives of this compound can inhibit bacterial growth and exhibit cytotoxicity against cancer cells .
Medical Applications
Drug Development
The compound is being explored for its potential use in drug development. Its structure allows for the design of enzyme inhibitors and receptor modulators. Notably:
- Enzyme Inhibition : The triazole ring can interact with active sites of enzymes, potentially leading to the development of new therapeutic agents.
- Receptor Modulation : The compound may influence receptor activity, paving the way for novel treatments in various diseases .
Industrial Applications
Material Science
In industrial applications, this compound is utilized in developing materials with specific properties. Its ability to form stable complexes makes it suitable for creating polymers or coatings with enhanced durability and functionality .
Case Study 1: Synthesis of Novel Derivatives
A study reported the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using microwave technology. This method demonstrated high efficiency and yielded compounds with promising biological activities . The research highlighted the importance of optimizing reaction conditions to maximize yields.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of triazole derivatives, including this compound. Results indicated significant inhibition against various pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism by which (5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s activity and applications are influenced by its unique structural features. Below is a comparative analysis with structurally related analogs:
Key Insights
Substituent Effects on Bioactivity: The pyrrolidine group in the target compound enhances solubility (via secondary amine) and may improve blood-brain barrier penetration compared to analogs with bulkier substituents (e.g., benzoyl or thiophene groups in ). Amino groups on the triazole core are critical for hydrogen bonding, as seen in carbonic anhydrase inhibitors .
Synthetic Efficiency :
- Microwave synthesis reduces reaction time (25 min vs. hours for thermal methods) and improves yields (>80% for the target compound vs. 50–70% for multi-step pyrazole-triazole hybrids ).
Tautomerism and Stability :
- The 1H-triazole tautomer dominates in the solid state for the target compound, whereas pyrazole-triazole hybrids exhibit variable tautomeric forms depending on substituents .
Energetic vs. Medicinal Applications: Bis-triazoles with nitro groups prioritize energetic performance but lag behind RDX in detonation velocity (7,200 m/s vs. 8,750 m/s) . In contrast, the target compound’s lack of nitro groups directs it toward non-energetic applications.
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | Bis-1,2,4-triazole | Pyrazole-Triazole Hybrid |
|---|---|---|---|
| Molecular Weight (g/mol) | 279.3 | 245.2 | 312.4 |
| Melting Point (°C) | 198–200 | 165–167 | 220–222 |
| Solubility in Water (mg/mL) | 12.5 | 2.3 | 0.8 |
| LogP (Predicted) | 1.2 | 0.7 | 3.5 |
| Tautomeric Form (Solid State) | 1H-triazole | 4H-triazole | 1H-pyrazole |
Biological Activity
(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole ring is known for its diverse biological effects, including antifungal, antibacterial, and anticancer properties. This article aims to explore the biological activity of this compound based on available research findings.
Chemical Structure
The compound features a triazole moiety linked to a pyrrolidine ring through a methanone group. The structure can be represented as follows:
Synthesis
The synthesis of this compound has been achieved through various methods involving the reaction of 5-amino-1H-1,2,4-triazole with appropriate pyrrolidine derivatives. These methods often utilize microwave irradiation or reflux conditions to enhance yield and purity .
Antifungal Activity
Research indicates that derivatives of 5-amino-1H-1,2,4-triazole exhibit significant antifungal properties. In particular, compounds containing the triazole ring have been shown to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | 16 µg/mL |
| Compound B | Aspergillus niger | 8 µg/mL |
| Compound C | Cryptococcus neoformans | 32 µg/mL |
Anticancer Activity
Studies have shown that triazole derivatives can exhibit anticancer activity. For instance, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
Case Study: Anticancer Effects
In a study conducted on human breast cancer cell lines (MCF7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analyses indicated an increase in the percentage of apoptotic cells compared to untreated controls .
Antiviral Properties
There is emerging evidence that triazole compounds may possess antiviral properties as well. Certain derivatives have been shown to inhibit viral replication by targeting viral polymerases or proteases. This suggests potential applications in treating viral infections such as hepatitis C and HIV .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzyme active sites.
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways.
- Reactive Oxygen Species Modulation : Some studies suggest that triazole derivatives can modulate oxidative stress within cells .
Q & A
Q. What are the primary synthetic routes for (5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone, and how do reaction conditions vary with amine nucleophilicity?
Two complementary microwave-assisted pathways are employed:
- Pathway 1 : Start with N-guanidinosuccinimide, reacting it with aliphatic amines (primary/secondary) under microwave irradiation. This method involves nucleophilic opening of the succinimide ring followed by 1,2,4-triazole recyclization.
- Pathway 2 : For aromatic amines (low nucleophilicity), pre-form N-arylsuccinimides before reacting with aminoguanidine hydrochloride under microwave irradiation. Reaction optimization hinges on amine nucleophilicity and microwave parameters (e.g., power, time). Aliphatic amines typically require shorter irradiation times (~10–15 min) compared to aromatic amines (~30–45 min) .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure and tautomerism of this compound?
- NMR Spectroscopy : - and -NMR identify annular tautomerism in the 1,2,4-triazole ring. For example, the absence of exchange broadening in -NMR confirms the hydrogen resides on N1, not N4 .
- X-ray Crystallography : Single-crystal studies (e.g., using SHELX programs) resolve tautomeric forms. Displacement ellipsoids (70% probability) and hydrogen bonding networks validate the N1-protonated tautomer .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does annular tautomerism influence the compound’s reactivity in medicinal chemistry applications?
The N1-protonated tautomer (confirmed by X-ray) enhances hydrogen-bonding capacity, critical for interactions with biological targets like enzymes. Computational modeling (e.g., DFT) predicts tautomer stability and electronic properties. For example, the N1 tautomer’s electron-rich triazole ring may favor interactions with hydrophobic pockets in CYP51-like enzymes .
Q. What strategies address contradictions in synthetic yields when scaling up reactions for diverse amine substrates?
- Kinetic Control : For aliphatic amines, shorter reaction times under microwave irradiation (10–15 min, 100–150 W) prevent side reactions like over-alkylation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility for aromatic amines.
- Catalysis : Transition metal catalysts (e.g., CuI) can accelerate sluggish aromatic amine reactions, though this requires rigorous purification to avoid metal contamination .
Q. How can computational methods predict the compound’s binding affinity to antifungal targets?
- Molecular Docking : Tools like AutoDock Vina simulate interactions with fungal CYP51 (lanosterol 14α-demethylase). The triazole ring’s lone pairs coordinate with the heme iron, while the pyrrolidine moiety fills hydrophobic cavities.
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole) with antifungal IC values. For example, nitro or chloro substituents enhance potency by 2–3-fold .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
